molecular formula C10H9NO B11917174 1-(3-Phenyl-2H-azirin-2-yl)ethanone

1-(3-Phenyl-2H-azirin-2-yl)ethanone

Cat. No.: B11917174
M. Wt: 159.18 g/mol
InChI Key: SBYKEYCJRJLGBU-UHFFFAOYSA-N
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Description

1-(3-Phenyl-2H-azirin-2-yl)ethanone is a heterocyclic organic compound that features a three-membered azirine ring fused with a phenyl group and an ethanone moiety. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Phenyl-2H-azirin-2-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of 1-phenyl-2-(pyridin-2-yl)ethan-1-one oxime with trifluoroacetic anhydride in the presence of triethylamine. The reaction is typically carried out in dry dichloromethane at low temperatures under a nitrogen atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. Industrial processes may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenyl-2H-azirin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridine oxides, while reduction can produce aziridines. Substitution reactions can lead to a variety of functionalized azirine derivatives .

Scientific Research Applications

1-(3-Phenyl-2H-azirin-2-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical agents.

    Industry: It is utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 1-(3-Phenyl-2H-azirin-2-yl)ethanone involves its ability to act as a reactive intermediate in various chemical reactions. The azirine ring’s strain and electronic properties make it highly reactive, allowing it to participate in cycloaddition and ring-opening reactions. These reactions often target nucleophilic sites on biomolecules, leading to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

1-(3-Phenyl-2H-azirin-2-yl)ethanone can be compared with other azirine derivatives:

Similar Compounds

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

1-(3-phenyl-2H-azirin-2-yl)ethanone

InChI

InChI=1S/C10H9NO/c1-7(12)9-10(11-9)8-5-3-2-4-6-8/h2-6,9H,1H3

InChI Key

SBYKEYCJRJLGBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(=N1)C2=CC=CC=C2

Origin of Product

United States

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